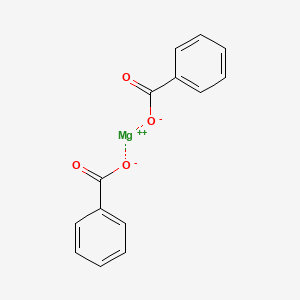
Magnesium benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium benzoate is a chemical compound formed from magnesium and benzoic acid. It has the chemical formula C₁₄H₁₀MgO₄ and a molar mass of 266.53 g/mol . This compound was once used to treat gout and arthritis . It is also known for its applications in various scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium benzoate can be synthesized by reacting magnesium hydroxide with benzoic acid. The reaction typically occurs in an aqueous medium, where magnesium hydroxide reacts with benzoic acid to form this compound and water .
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for efficiency and purity, often involving controlled temperatures and pH levels to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions: Magnesium benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These often involve reagents like halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoates .
Scientific Research Applications
Magnesium benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its potential biological effects and interactions.
Medicine: Historically, it was used to treat gout and arthritis.
Industry: It is used in the production of certain polymers and as a preservative in some food products.
Mechanism of Action
The mechanism by which magnesium benzoate exerts its effects involves its interaction with cellular components. Magnesium ions play a crucial role in many biological processes, including enzyme activation and stabilization of nucleic acids. The benzoate moiety can interact with various molecular targets, potentially affecting metabolic pathways and cellular signaling .
Comparison with Similar Compounds
Sodium Benzoate: Commonly used as a food preservative.
Potassium Benzoate: Another food preservative with similar properties.
Calcium Benzoate: Used in food preservation and has similar chemical properties.
Uniqueness: Magnesium benzoate is unique due to the presence of magnesium, which imparts distinct biological and chemical properties. Unlike sodium or potassium benzoate, this compound can influence magnesium-dependent biological processes, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C14H10MgO4 |
|---|---|
Molecular Weight |
266.53 g/mol |
IUPAC Name |
magnesium;dibenzoate |
InChI |
InChI=1S/2C7H6O2.Mg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
InChI Key |
PJJZFXPJNUVBMR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















